molecular formula C6H9NOS B068222 5-Acetyl-2,3-dihydro-1,4-thiazine CAS No. 164524-93-0

5-Acetyl-2,3-dihydro-1,4-thiazine

Cat. No. B068222
M. Wt: 143.21 g/mol
InChI Key: YJSKAAVPUSXIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Acetyl-2,3-dihydro-1,4-thiazine has been approached through various synthetic pathways. Kimpe and Rocchetti (1998) describe two novel synthetic routes, one involving a one-step synthesis via nucleophilic substitution followed by cyclization and hydrolysis, and another route involving nucleophilic substitution followed by TFA-deprotection, leading to spontaneous intramolecular transimination and hydrolysis, resulting in the compound with very good yield (Kimpe & Rocchetti, 1998).

Molecular Structure Analysis

The molecular structure of 5-Acetyl-2,3-dihydro-1,4-thiazine is characterized by its unique thiazine ring, a heterocyclic compound containing both sulfur and nitrogen atoms. This structural feature is crucial for its chemical behavior and interactions. Research on the significant influence of water on the formation mechanisms of this compound during Maillard-type reactions showcases the complexity of its molecular structure and the factors influencing its formation (Engel & Schieberle, 2018).

Chemical Reactions and Properties

5-Acetyl-2,3-dihydro-1,4-thiazine undergoes various chemical reactions due to its reactive acetyl group and the presence of the thiazine ring. Deblander et al. (2015) developed a new synthetic route towards key Maillard flavor compounds including 5-Acetyl-2,3-dihydro-4H-1,4-thiazine, emphasizing the compound's role in flavor chemistry and its synthesis from azaheterocyclic carboxylic esters through methylenation reaction followed by acidic treatment to release its characteristic flavors (Deblander et al., 2015).

Scientific Research Applications

  • Flavor Chemistry :

    • Engel and Schieberle (2018) explored the formation of 5-Acetyl-2,3-dihydro-1,4-thiazine in Maillard-type reactions, finding significant influence from water content during cooking conditions (Engel & Schieberle, 2018).
    • Kimpe and Rocchetti (1998) developed new synthetic pathways for this compound, highlighting its intense roasty, popcorn-like odorant properties (Kimpe & Rocchetti, 1998).
    • Hofmann, Haessner, and Schieberle (1995) identified 5-Acetyl-2,3-dihydro-1,4-thiazine as a novel intense popcorn-like odorant in the reaction of cysteine and ribose, with sensory studies confirming its strong aroma (Hofmann et al., 1995).
  • Organic Synthesis :

    • Florio, Leng, and Stirling (1982) prepared derivatives of 4H-2,3-dihydrobenzo-1,4-thiazine, including reactions relevant to 5-Acetyl-2,3-dihydro-1,4-thiazine (Florio et al., 1982).
  • Potential Medical Applications :

    • Skiles et al. (1986) explored 1,4-thiazine-2,5-diones, structurally related to 5-Acetyl-2,3-dihydro-1,4-thiazine, for their potential as angiotensin-converting enzyme inhibitors with antihypertensive activity (Skiles et al., 1986).
  • Other Applications :

    • Ferreira et al. (2013) synthesized 1,3-thiazine-2,4-diones, related to 5-Acetyl-2,3-dihydro-1,4-thiazine, investigating their potential as antitumor agents against human cancer cell lines (Ferreira et al., 2013).

properties

IUPAC Name

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-5(8)6-4-9-3-2-7-6/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSKAAVPUSXIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936955
Record name 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Brown crystals; Nutty, cooked, brown and roasted aroma
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

259.00 to 319.00 °C. @ 760.00 mm Hg
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in methylene chloride, Slightly soluble (in ethanol)
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Acetyl-2,3-dihydro-1,4-thiazine

CAS RN

164524-93-0
Record name 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164524-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164524930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ACETYL-2,3-DIHYDRO-1,4-THIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K5FIS2LA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171 - 172 °C
Record name 5-Acetyl-2,3-dihydro-1,4-thiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-2,3-dihydro-1,4-thiazine
Reactant of Route 2
5-Acetyl-2,3-dihydro-1,4-thiazine
Reactant of Route 3
5-Acetyl-2,3-dihydro-1,4-thiazine
Reactant of Route 4
5-Acetyl-2,3-dihydro-1,4-thiazine
Reactant of Route 5
5-Acetyl-2,3-dihydro-1,4-thiazine
Reactant of Route 6
5-Acetyl-2,3-dihydro-1,4-thiazine

Citations

For This Compound
85
Citations
NG De Kimpe, MT Rocchetti - Journal of Agricultural and Food …, 1998 - ACS Publications
Two new synthetic pathways toward the new Maillard flavor compound 5-acetyl-2,3-dihydro-1,4-thiazine are disclosed. 1-Bromo-3,3-dimethoxy-2-butanone and N-protected 2-…
Number of citations: 14 pubs.acs.org
T Hofmann, R Haessner… - Journal of Agricultural and …, 1995 - ACS Publications
The chemical structure of a novel intense popcorn-lice odorant isolated from the reaction of cysteine and ribose was studied by one-and two-dimensional NMR spectroscopy and high-…
Number of citations: 44 pubs.acs.org
J Deblander, S Van Aeken, A Adams, N De Kimpe… - Food chemistry, 2015 - Elsevier
A new general synthetic route towards three key Maillard flavour compounds, namely 2-acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine and 5-acetyl-2,3-dihydro-4H-1,4-thiazine, …
Number of citations: 19 www.sciencedirect.com
TC Huang, YM Su, CT Ho - Journal of agricultural and food …, 1998 - ACS Publications
Phosphate was found to dramatically enhance the formation of 2-methyl-2-acetylthiazolidine from a cysteamine/2,3-butanedione model system. In addition to the major component, 2-…
Number of citations: 16 pubs.acs.org
A Mele, W Panzeri, A Selva - Journal of mass spectrometry, 1997 - Wiley Online Library
2‐Acetyl‐1‐pyrroline (1), 2‐propionyl‐1‐pyrroline (2) and 5‐acetyl‐2,3‐dihydro‐1,4‐thiazine (3), roast smelling odorants in food, form stable inclusion compounds with β‐cyclodextrin. …
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 59 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
J Kerler, JGM van der Ven… - Food Reviews International, 1997 - Taylor & Francis
α‐Acetyl‐N‐heterocycles are a special class of Maillard reaction products with typical roasty flavor characteristic and generally low odor thresholds. A total of 12 α‐acetyl‐N‐…
Number of citations: 32 www.tandfonline.com
TC Huang, YM Su, LZ Huang, CT Ho - Developments in Food Science, 1998 - Elsevier
Phosphate was found to dramatically enhance the formation of thiazolidine in a cysteamine/carbonyl model system. Phosphate tends to stabilize the primary carbocation formation …
Number of citations: 1 www.sciencedirect.com
T Hofmann, P Schieberle - Journal of Agricultural and Food …, 1995 - ACS Publications
Application of the aroma extract dilution analysis on a solvent extract isolated from a thermally treated solution (145 C; 20 min) of cysteine/ribose ledto theidentification of 2-furfurylthiol, 3…
Number of citations: 256 pubs.acs.org
T Hofmann, P Schieberle - Journal of Agricultural and Food …, 1997 - ACS Publications
Application of an aroma extract dilution analysis on extracts prepared from either thermally treated solutions (20 min, 145 C) of glucose/cysteine (I) or rhamnose/cysteine (II) led to the …
Number of citations: 136 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.